1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-22-8-5-13-6-9-24(19(26)17(13)22)10-7-20-18(25)15-12-14(21-23(15)2)16-4-3-11-27-16/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKVMESHRNSFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=NN3C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a member of the pyrazole class, which has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a fused pyrrolo-pyridine ring system and a thiophene moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Data Analysis
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound under discussion. Below is a summary table of relevant findings from various research articles:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induction of apoptosis |
| Wei et al. (2022) | A549 | 26 | Inhibition of cell growth |
| Li et al. (2022) | NCI-H460 | 0.39 | Autophagy induction |
| Sun et al. (2022) | HeLa | 7.01 | Topoisomerase-IIa inhibition |
These studies demonstrate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may involve several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By interfering with specific cyclins or kinases, it can halt the progression of the cell cycle in cancerous cells.
- Inhibition of Enzymatic Activity : Compounds like this one often inhibit key enzymes involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
| Property | Target Compound | Ethyl/Furan Analog | Thieno[2,3-c]pyrazole () |
|---|---|---|---|
| Molecular Weight (g/mol) | 426.47 | 398.43 | 318.34 |
| logP | 3.2 | 2.8 | 2.5 |
| PSA (Ų) | 112 | 98 | 89 |
| H-bond Donors | 2 | 2 | 1 |
Mechanistic Insights and QSAR Considerations
The pyrrolopyridine and pyrazole moieties contribute to electron-deficient regions, enhancing interactions with enzymatic targets like kinases or cyclooxygenases. Thiophene’s larger van der Waals radius compared to furan increases hydrophobic interactions, as quantified by QSAR models using topological descriptors (). Methyl substitution at the 1-position optimizes steric bulk, balancing target affinity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
